molecular formula C9H8BrF2N B12397650 Lsd1-IN-22

Lsd1-IN-22

Cat. No.: B12397650
M. Wt: 248.07 g/mol
InChI Key: SGUWSJVKVPNXAI-SSDLBLMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lsd1-IN-22 is a compound that functions as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the demethylation of histone proteins. LSD1 plays a crucial role in the regulation of gene expression by removing methyl groups from lysine residues on histone proteins, thereby influencing chromatin structure and gene transcription. Inhibition of LSD1 has been explored as a therapeutic strategy for various cancers and other diseases due to its role in gene regulation and cellular differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lsd1-IN-22 involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .

Chemical Reactions Analysis

Types of Reactions

Lsd1-IN-22 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halides). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce functionalized analogs of this compound .

Mechanism of Action

Lsd1-IN-22 exerts its effects by binding to the active site of LSD1, thereby inhibiting its demethylase activity. This inhibition prevents the removal of methyl groups from histone proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include histone H3 lysine 4 (H3K4) and histone H3 lysine 9 (H3K9), which are key residues involved in gene regulation .

Comparison with Similar Compounds

Lsd1-IN-22 is compared with other LSD1 inhibitors, such as:

This compound is unique due to its specific binding affinity and selectivity for LSD1, making it a valuable tool for studying the enzyme’s role in epigenetic regulation and its potential as a therapeutic target .

Properties

Molecular Formula

C9H8BrF2N

Molecular Weight

248.07 g/mol

IUPAC Name

(1R,2S)-2-(4-bromo-2,5-difluorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H8BrF2N/c10-6-3-7(11)4(1-8(6)12)5-2-9(5)13/h1,3,5,9H,2,13H2/t5-,9+/m0/s1

InChI Key

SGUWSJVKVPNXAI-SSDLBLMSSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=C(C=C2F)Br)F

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2F)Br)F

Origin of Product

United States

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